molecular formula C23H28FN3O B3817559 (1R,2R)-1-[4-(4-fluorophenyl)piperazin-1-yl]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol

(1R,2R)-1-[4-(4-fluorophenyl)piperazin-1-yl]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol

Cat. No.: B3817559
M. Wt: 381.5 g/mol
InChI Key: MNXYJYOOTSFNCY-YADHBBJMSA-N
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Description

(1R,2R)-1-[4-(4-fluorophenyl)piperazin-1-yl]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a spirocyclic structure, which is known for its stability and unique chemical properties. The presence of a fluorophenyl group and a piperazine moiety further enhances its pharmacological potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-[4-(4-fluorophenyl)piperazin-1-yl]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the fluorophenyl and piperazine groups. One common synthetic route involves the following steps:

    Formation of the Spirocyclic Core: This step involves the cyclization of an appropriate precursor to form the spirocyclic structure. Reaction conditions may include the use of a strong base and a suitable solvent.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, using a fluorinated aromatic compound and a suitable nucleophile.

    Attachment of the Piperazine Moiety: The piperazine group can be attached through a nucleophilic substitution reaction, using a piperazine derivative and an appropriate leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-[4-(4-fluorophenyl)piperazin-1-yl]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated solvents, strong bases or acids, and catalysts such as palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(1R,2R)-1-[4-(4-fluorophenyl)piperazin-1-yl]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion in biological systems.

    Chemical Biology: The compound is used as a tool to study biological pathways and molecular interactions, providing insights into cellular processes.

    Industrial Applications: Its unique chemical properties make it a candidate for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,2R)-1-[4-(4-fluorophenyl)piperazin-1-yl]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various signaling pathways. This modulation can lead to changes in cellular responses, which are the basis for its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-1-[4-(4-chlorophenyl)piperazin-1-yl]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol
  • (1R,2R)-1-[4-(4-bromophenyl)piperazin-1-yl]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol
  • (1R,2R)-1-[4-(4-methylphenyl)piperazin-1-yl]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol

Uniqueness

The uniqueness of (1R,2R)-1-[4-(4-fluorophenyl)piperazin-1-yl]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol lies in the presence of the fluorophenyl group, which can significantly influence its pharmacological properties. The fluorine atom can enhance the compound’s metabolic stability, lipophilicity, and ability to cross biological membranes, making it a valuable candidate for drug development.

Properties

IUPAC Name

(1R,2R)-1-[4-(4-fluorophenyl)piperazin-1-yl]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN3O/c24-17-5-7-18(8-6-17)26-13-15-27(16-14-26)21-19-3-1-2-4-20(19)23(22(21)28)9-11-25-12-10-23/h1-8,21-22,25,28H,9-16H2/t21-,22+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNXYJYOOTSFNCY-YADHBBJMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C(C(C3=CC=CC=C23)N4CCN(CC4)C5=CC=C(C=C5)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNCCC12[C@H]([C@@H](C3=CC=CC=C23)N4CCN(CC4)C5=CC=C(C=C5)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R)-1-[4-(4-fluorophenyl)piperazin-1-yl]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
Reactant of Route 2
(1R,2R)-1-[4-(4-fluorophenyl)piperazin-1-yl]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
Reactant of Route 3
(1R,2R)-1-[4-(4-fluorophenyl)piperazin-1-yl]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
Reactant of Route 4
Reactant of Route 4
(1R,2R)-1-[4-(4-fluorophenyl)piperazin-1-yl]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
Reactant of Route 5
(1R,2R)-1-[4-(4-fluorophenyl)piperazin-1-yl]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
Reactant of Route 6
(1R,2R)-1-[4-(4-fluorophenyl)piperazin-1-yl]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol

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